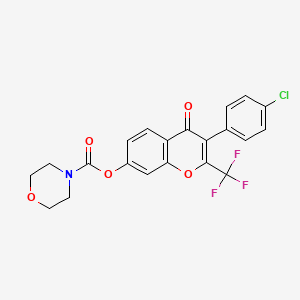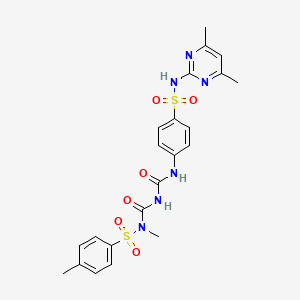
N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, has been reported. These compounds were synthesized and characterized by various spectroscopic techniques, including IR and 1H-NMR spectroscopy. Elemental analyses were also performed to confirm the composition of the synthesized compounds . Although the exact synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide is not detailed, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of a related compound, N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, was characterized using X-ray single crystal diffraction, showing that it crystallizes in the orthorhombic space group with two independent molecules in the asymmetric unit . For N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, the crystal structure was determined to be in the triclinic space group, with the cyclohexane ring adopting a chair conformation . These studies provide a basis for understanding the structural aspects of similar compounds.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds were analyzed using spectroscopic methods and density functional theory (DFT) calculations. The vibrational frequencies, NMR chemical shift values, molecular electrostatic potential distribution, and non-linear optical properties were calculated for the compound characterized by X-ray diffraction . These analyses are crucial for understanding the behavior of the compound under different physical and chemical conditions.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Research on compounds structurally related to N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide involves their synthesis, characterization, and the study of their chemical properties. For instance, the study on the synthesis of lignan conjugates via cyclopropanation explores antimicrobial and antioxidant studies, indicating the potential for similar compounds to have biological activities and pharmaceutical applications (Raghavendra et al., 2016). Another study on ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives delves into their corrosion inhibition efficiency, showcasing the compound's application in material science and corrosion protection (Djenane et al., 2019).
Biological Activities
The research extends to the exploration of biological activities, where related compounds exhibit promising antibacterial, antifungal, and antioxidant properties. The study by Raghavendra et al. (2016) demonstrates significant antibacterial and antifungal properties, as well as profound antioxidant potential, suggesting that structurally similar compounds like this compound may also possess similar biological activities. This opens avenues for further research into the compound's potential as an antimicrobial or antioxidant agent.
Antimicrobial and Antioxidant Studies
Compounds with structural similarities have been evaluated for their antimicrobial and antioxidant activities, indicating the potential for this compound to be investigated in similar contexts. The antimicrobial and antioxidant studies provide a foundation for understanding how this compound and its derivatives could be applied in pharmaceuticals and therapy (Raghavendra et al., 2016).
Mécanisme D'action
Target of Action
Thiophene-based analogs have been found to be biologically active compounds with a variety of effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It’s known that thiophene derivatives can interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-15-11(10-5-6-16-8-10)7-13-12(14)9-3-2-4-9/h5-6,8-9,11H,2-4,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYVDFGFIZWIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CCC1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3010461.png)
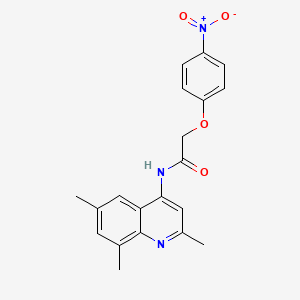
![2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3010464.png)
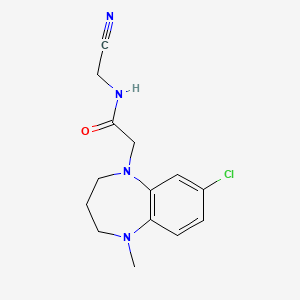
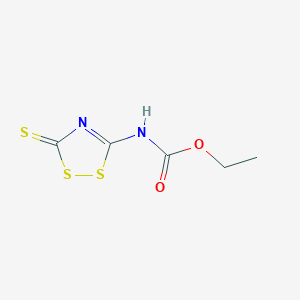
![5-[1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B3010468.png)
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B3010469.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B3010470.png)


![2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B3010477.png)
![1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3010479.png)
